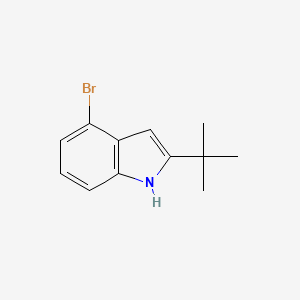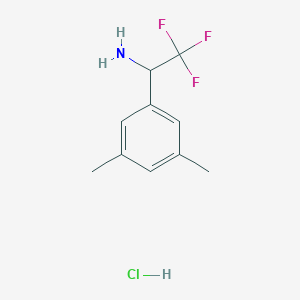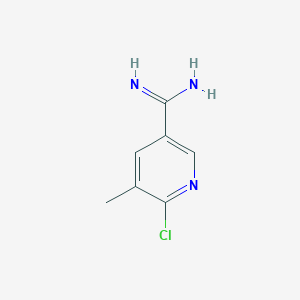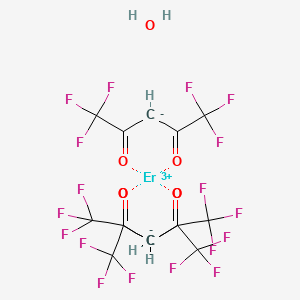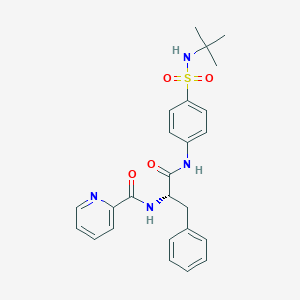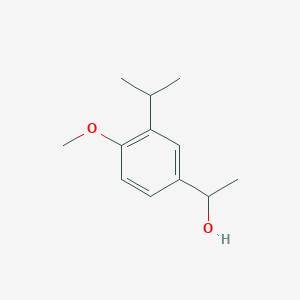
5-Cyclopropylpyridine-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropylpyridine-2-sulfonylfluoride is an organosulfur compound that features a sulfonyl fluoride group attached to a pyridine ring with a cyclopropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyridine-2-sulfonylfluoride typically involves the introduction of a sulfonyl fluoride group to a pyridine ring. One common method is the reaction of a sulfonyl chloride precursor with a fluoride source. For example, the reaction of 5-cyclopropylpyridine-2-sulfonyl chloride with potassium fluoride in the presence of a phase transfer catalyst can yield the desired sulfonyl fluoride . This reaction is typically carried out under mild conditions, making it efficient and practical for laboratory synthesis.
Industrial Production Methods
Industrial production of 5-Cyclopropylpyridine-2-sulfonylfluoride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality sulfonyl fluoride compounds for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropylpyridine-2-sulfonylfluoride can undergo several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cross-Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Cross-Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are used in these reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Coupled Products: Formed from cross-coupling reactions with aryl halides or boronic acids.
Aplicaciones Científicas De Investigación
5-Cyclopropylpyridine-2-sulfonylfluoride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
Chemical Biology: The compound serves as a probe for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with active site residues.
Materials Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropylpyridine-2-sulfonylfluoride involves its reactivity towards nucleophilic residues in proteins and enzymes. The sulfonyl fluoride group can form covalent bonds with serine, threonine, tyrosine, lysine, cysteine, and histidine residues, leading to the inactivation of the target protein . This covalent modification can alter the function of the protein, making the compound a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Similar Compounds
5-Cyclopropylpyridine-3-sulfonylfluoride: Similar structure but with the sulfonyl fluoride group at a different position on the pyridine ring.
2-Fluoropyridine: A simpler fluorinated pyridine with different reactivity and applications.
Sulfonamides: Compounds with a sulfonamide group instead of a sulfonyl fluoride, used in various medicinal applications.
Uniqueness
5-Cyclopropylpyridine-2-sulfonylfluoride is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted chemical modifications and specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H8FNO2S |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
5-cyclopropylpyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO2S/c9-13(11,12)8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
UISXRZTVQWCWDT-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C(C=C2)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


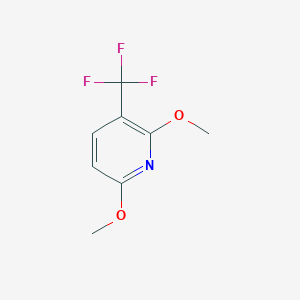
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)

